molecular formula C4H8N4O2 B6299993 2,4-Diamino-6-hydroxypyrimidine monohydrate;  96% CAS No. 6020-53-7

2,4-Diamino-6-hydroxypyrimidine monohydrate; 96%

Cat. No. B6299993
CAS RN: 6020-53-7
M. Wt: 144.13 g/mol
InChI Key: FGLKDSMCITXHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-hydroxypyrimidine monohydrate (DAHP) is a white crystalline powder with a molecular weight of 196.14 g/mol and a melting point of 168–171 °C. It is an important intermediate in the chemical synthesis of various compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries. DAHP is used in the synthesis of drugs, vitamins, and other compounds, and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is not yet fully understood. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is important for the regulation of blood pressure and vascular tone. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. In addition, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% in laboratory experiments include its high purity, its low cost, and its availability in a variety of forms. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

The potential therapeutic applications of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% are still being explored, and there are many future directions for research. These include exploring its potential to treat a variety of diseases, such as cancer, HIV, and Alzheimer’s; investigating its potential to treat skin disorders, such as psoriasis; and studying its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% can be synthesized via a variety of methods, including the Fischer indole synthesis, the Curtius rearrangement, and the Biginelli reaction. In the Fischer indole synthesis, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from a condensation reaction between an aromatic aldehyde and an amine. In the Curtius rearrangement, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from an acyl chloride and an amine. In the Biginelli reaction, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from an aldehyde, an acid, and an amine.

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and is being studied for its potential to treat a variety of diseases, including cancer, HIV, and Alzheimer’s. 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has also been studied for its potential to treat skin disorders, such as psoriasis, and has been found to be effective in reducing the severity of the condition.

properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H5,5,6,7,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLKDSMCITXHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-hydroxypyrimidine hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.